3-Bromo-2,6-difluorotoluene
Overview
Description
3-Bromo-2,6-difluorotoluene is an organic compound with the molecular formula C7H5BrF2. It is a derivative of toluene, where the methyl group is substituted with bromine and two fluorine atoms at the 2 and 6 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2,6-difluorotoluene typically involves the bromination of 2,6-difluorotoluene. One common method includes the use of hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction proceeds as follows:
- In the presence of an organic or inorganic solvent, 2,6-difluorotoluene is mixed with hydrobromic acid (40% mass fraction).
- Hydrogen peroxide (30% mass fraction) is added dropwise under lighting conditions.
- The reaction mixture is stirred for 6-24 hours.
- The reaction liquid is washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The product is purified using silica gel column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,6-difluorotoluene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The bromine atom can be reduced to form 2,6-difluorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of 2,6-difluoroaniline, 2,6-difluorothiophenol, etc.
Oxidation: Formation of 2,6-difluorobenzoic acid or 2,6-difluorobenzaldehyde.
Reduction: Formation of 2,6-difluorotoluene.
Scientific Research Applications
3-Bromo-2,6-difluorotoluene is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It acts as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-difluorotoluene depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or oxidation .
Comparison with Similar Compounds
2,6-Difluorotoluene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2,6-Difluorobenzyl bromide: Similar structure but with a benzyl bromide group instead of a bromotoluene group.
3-Bromo-2,4-difluorotoluene: Similar but with fluorine atoms at different positions, affecting its reactivity and applications
Uniqueness: 3-Bromo-2,6-difluorotoluene is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise substitution patterns are crucial .
Properties
IUPAC Name |
1-bromo-2,4-difluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISIRIFPPGLTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461231 | |
Record name | 3-bromo-2,6-difluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221220-97-9 | |
Record name | 3-bromo-2,6-difluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 221220-97-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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